molecular formula C9H14Cl2N2O B2836137 1-(Pyridin-3-ylmethyl)azetidin-3-ol dihydrochloride CAS No. 2309554-03-6

1-(Pyridin-3-ylmethyl)azetidin-3-ol dihydrochloride

Cat. No.: B2836137
CAS No.: 2309554-03-6
M. Wt: 237.12
InChI Key: WCNSJCGCBGCXRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Pyridin-3-ylmethyl)azetidin-3-ol dihydrochloride is a useful research compound. Its molecular formula is C9H14Cl2N2O and its molecular weight is 237.12. The purity is usually 95%.
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Scientific Research Applications

  • Antidepressant and Nootropic Agents :The compound has been explored in the synthesis of Schiff’s bases and 2-azetidinones, which exhibit potential as antidepressant and nootropic agents. Research suggests that certain compounds with the 2-azetidinone skeleton show promising activities in this regard, indicating the potential of 1-(Pyridin-3-ylmethyl)azetidin-3-ol dihydrochloride in central nervous system (CNS) applications (Thomas et al., 2016).

  • Binding to Nicotinic Acetylcholine Receptors :Derivatives of this compound have been studied for their high affinity for nicotinic acetylcholine receptors (nAChRs). Such compounds, due to their binding properties, are of interest as pharmacological probes and potential medications, and for developing radiohalogenated tracers to study nAChRs (Koren et al., 1998).

  • Antimicrobial and Antitubercular Activities :Research indicates that certain pyrimidine-azetidinone analogues derived from this compound show antimicrobial and antitubercular activities. These compounds have been tested against various bacterial and fungal strains, showing potential for the design of new antibacterial and antituberculosis drugs (Chandrashekaraiah et al., 2014).

  • Synthesis of Novel Scaffolds for Pharmaceutical Use :The compound is utilized in the synthesis of various scaffolds like azaoxindoles and diazaoxindoles, which are explored for pharmaceutical applications, particularly in kinase research areas. This underscores its versatility in drug development (Cheung et al., 2001).

  • Preparation of Azetidine Derivatives :The compound is involved in the preparation of various azetidine derivatives, including tosylates and nitrobenzoates. These derivatives have applications in the development of new chemical entities for pharmaceutical use (Chen et al., 1967).

  • Synthesis of Imidazo[1,2-a]pyridines :this compound is used in reactions leading to the synthesis of imidazo[1,2-a]pyridines. These heterocyclic moieties are common in medicinal chemistry leads and drugs, suggesting its utility in novel drug development (Vuillermet et al., 2020).

  • Antifungal Agents :Derivatives of this compound have been synthesized and evaluated as potent antifungal agents, demonstrating its utility in addressing fungal infections (Rajput et al., 2011).

Properties

IUPAC Name

1-(pyridin-3-ylmethyl)azetidin-3-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.2ClH/c12-9-6-11(7-9)5-8-2-1-3-10-4-8;;/h1-4,9,12H,5-7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCNSJCGCBGCXRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CN=CC=C2)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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